molecular formula C10H16NOP B2775046 3-Diethylphosphorylaniline CAS No. 55039-16-2

3-Diethylphosphorylaniline

Cat. No.: B2775046
CAS No.: 55039-16-2
M. Wt: 197.218
InChI Key: CTRVJASKVTVHKB-UHFFFAOYSA-N
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Description

3-Diethylphosphorylaniline is an organic compound with the molecular formula C10H16NOP It is characterized by the presence of a diethylphosphoryl group attached to the aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Diethylphosphorylaniline typically involves the reaction of aniline with diethylphosphoryl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

C6H5NH2+(C2H5O)2PClC6H4N(PO(C2H5)2)+HCl\text{C}_6\text{H}_5\text{NH}_2 + \text{(C}_2\text{H}_5\text{O)}_2\text{PCl} \rightarrow \text{C}_6\text{H}_4\text{N(PO(C}_2\text{H}_5)_2) + \text{HCl} C6​H5​NH2​+(C2​H5​O)2​PCl→C6​H4​N(PO(C2​H5​)2​)+HCl

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of continuous flow reactors. The use of catalysts and solvents that enhance the reaction rate and yield can also be employed to improve the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions: 3-Diethylphosphorylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Electrophilic reagents like nitric acid, sulfuric acid, or halogens (chlorine, bromine) are used under controlled conditions.

Major Products Formed:

    Oxidation: Phosphine oxides.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted aniline derivatives depending on the electrophile used.

Scientific Research Applications

3-Diethylphosphorylaniline has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of various organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the production of specialty chemicals, including flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 3-Diethylphosphorylaniline involves its interaction with molecular targets through its phosphoryl group. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

    3-Dimethylphosphorylaniline: Similar structure but with methyl groups instead of ethyl groups.

    3-Diethylphosphorylbenzene: Lacks the amino group, affecting its reactivity and applications.

    3-Diethylphosphorylphenol: Contains a hydroxyl group instead of an amino group.

Uniqueness: 3-Diethylphosphorylaniline is unique due to the presence of both the diethylphosphoryl and amino groups, which confer distinct chemical properties and reactivity. This dual functionality makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

3-diethylphosphorylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16NOP/c1-3-13(12,4-2)10-7-5-6-9(11)8-10/h5-8H,3-4,11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRVJASKVTVHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(=O)(CC)C1=CC=CC(=C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55039-16-2
Record name 3-(diethylphosphoryl)aniline
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